Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15732593
InChI: InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3
SMILES:
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15732593

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate -

Specification

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
Standard InChI InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3
Standard InChI Key DRGVSDRFDDWPSJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate, reflects its core pyrazole ring substituted with three functional groups:

  • A phenyl group at position 1, enhancing lipophilicity and π-π stacking potential.

  • A hydroxyiminomethyl group (-CH=N-OH) at position 4, enabling tautomerism and coordination with metal ions.

  • An ethyl carboxylate ester at position 3, influencing solubility and metabolic stability.

The molecular formula is C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3, with a molar mass of 259.26 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight259.26 g/mol
Canonical SMILESCCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2
Topological Polar Surface Area83.9 Ų
Hydrogen Bond Donors1 (hydroxyimino group)
Hydrogen Bond Acceptors5

The Standard InChIKey (DRGVSDRFDDWPSJ-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis Methods

Conventional Pyrazole Ring Formation

The synthesis typically begins with the condensation of 4-phenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. This Knorr pyrazole synthesis variant proceeds via hydrazone intermediate formation, followed by cyclization to yield the pyrazole core.

Functionalization at Position 4

The critical hydroxyiminomethyl group is introduced through a Vilsmeier–Haack reaction. For example, treating 3-allyloxy-1-phenylpyrazole with a Vilsmeier reagent (POCl₃/DMF) generates a 4-formyl intermediate, which is subsequently oximated using hydroxylamine hydrochloride .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole cyclizationEthyl acetoacetate, NaOEt, EtOH78–85
Vilsmeier formylationPOCl₃, DMF, 70°C90–95
Oxime formationNH₂OH·HCl, NaOAc, EtOH, reflux82–97

The stereochemistry of the hydroxyimino group (syn vs. anti) is controlled by reaction conditions, with syn isomers predominating due to steric factors .

Reactivity and Derivative Synthesis

Nitrile Oxide Cycloadditions

The hydroxyimino group serves as a nitrile oxide precursor. Under mild oxidation (e.g., NaOCl), it generates a nitrile oxide, which undergoes intramolecular 1,3-dipolar cycloaddition with adjacent alkynes or alkenes. This reactivity has been exploited to synthesize fused polyheterocycles like pyrazolo[4',3':5,6]pyrano[4,3-c] oxazoles .

Metal Coordination Complexes

The hydroxyimino group’s lone pair on the nitrogen and oxygen atoms facilitates coordination with transition metals. For instance, Cu(II) complexes of this compound exhibit enhanced antimicrobial activity compared to the free ligand, likely due to increased membrane permeability.

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism may involve disruption of microbial cell membranes via lipophilic interactions.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N-OH), 7.65–7.23 (m, 5H, Ph), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃) .

  • ¹³C NMR: δ 165.2 (C=O), 148.1 (C=N-OH), 136.4–126.3 (Ph), 61.8 (OCH₂), 14.1 (CH₃) .

Mass Spectrometry

HRMS (ESI+) calculated for C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3: 259.0957; found: 259.0953.

Computational Insights

DFT calculations (B3LYP/def2-TZVP) reveal:

  • The syn-hydroxyimino tautomer is 9.3 kcal/mol more stable than the anti form due to intramolecular hydrogen bonding (O-H···O=C).

  • HOMO (-6.34 eV) localization on the pyrazole ring suggests nucleophilic reactivity at positions 4 and 5.

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